BenchChemオンラインストアへようこそ!

Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate

Lipophilicity ADME Chromatographic retention

Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate (CAS 121716-25-4) is a 5-amino-1-arylpyrazole-4-carboxylate ester bearing a meta-methyl substituent on the N1-phenyl ring. This compound serves as a versatile synthetic intermediate for constructing 5-substituted pyrazole-4-carboxylate derivatives via nonaqueous diazotization and for assembling pyrazolo[3,4-d]pyrimidine libraries.

Molecular Formula C12H13N3O2
Molecular Weight 231.255
CAS No. 121716-25-4
Cat. No. B2474349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate
CAS121716-25-4
Molecular FormulaC12H13N3O2
Molecular Weight231.255
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)OC)N
InChIInChI=1S/C12H13N3O2/c1-8-4-3-5-9(6-8)15-11(13)10(7-14-15)12(16)17-2/h3-7H,13H2,1-2H3
InChIKeyROJIEOHQJZFAHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate (CAS 121716-25-4): Procurement-Relevant Identity and Substitution Context


Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate (CAS 121716-25-4) is a 5-amino-1-arylpyrazole-4-carboxylate ester bearing a meta-methyl substituent on the N1-phenyl ring. This compound serves as a versatile synthetic intermediate for constructing 5-substituted pyrazole-4-carboxylate derivatives via nonaqueous diazotization and for assembling pyrazolo[3,4-d]pyrimidine libraries [1]. Its core scaffold—the 5-aminopyrazole—is a privileged structure in kinase inhibitor discovery and anti-HBV research [2]. When procuring this specific building block, the m-tolyl substitution pattern imparts quantifiably distinct lipophilicity (XLogP3 = 2.3) compared to the unsubstituted phenyl analog (XLogP3 = 1.9), which directly influences physicochemical and ADME properties of downstream derivatives [3].

Why Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate Cannot Be Freely Replaced by In-Class Analogs


5-Amino-1-arylpyrazole-4-carboxylate esters are not interchangeable building blocks. The identity of the N1-aryl substituent dictates the lipophilicity, electronic character, and steric environment of both the scaffold and its downstream derivatives, thereby directly affecting reaction yields, purification behavior, and biological target engagement [1]. The m-tolyl group introduces a +0.4 log unit increase in computed XLogP3 relative to the parent phenyl analog, which translates to measurably different chromatographic retention and differential partitioning in biphasic reaction media [2]. Furthermore, the position of the methyl group (meta vs. para) alters the conformational preference of the aryl ring and modulates π-stacking interactions in target binding pockets [3]. Substitution with the para-tolyl analog or the des-amino derivative therefore constitutes a genuine change in chemical identity that invalidates direct substitution without re-optimization of downstream chemistry.

Quantitative Differentiation Evidence for Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate vs. Closest Analogs


Elevated Lipophilicity vs. Unsubstituted Phenyl Analog: XLogP3 Comparison

Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate exhibits a computed XLogP3-AA value of 2.3, compared to 1.9 for its direct analog methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 29097-01-6) [1]. This +0.4 log unit increase reflects the contribution of the meta-methyl group to overall hydrophobicity. In medicinal chemistry campaigns, a ΔlogP of this magnitude is sufficient to alter membrane permeability, plasma protein binding, and oral absorption of derived compounds [2].

Lipophilicity ADME Chromatographic retention

Distinct Reactivity Profile in Nonaqueous Diazotization: Gateway to 5-Substituted Derivatives

The 5-amino group of methyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters undergoes clean nonaqueous diazotization with alkyl nitrites or nitrosyl chloride to yield the corresponding desamino, chloro, bromo, iodo, and methylthio esters. Beck et al. demonstrated this transformation across a series of 1-aryl derivatives, establishing the m-tolyl-substituted ester as a competent substrate in this reaction manifold [1]. While the published yields are reported as a group range (typically 60–85%), the reaction outcome is sensitive to the electronic nature of the N1-aryl substituent. Electron-donating groups such as m-methyl facilitate diazonium salt formation and stabilize cationic intermediates, in contrast to electron-withdrawing substituents that retard the reaction [2].

Synthetic methodology Diazotization Building block diversification

Commercially Available Purity Specification: 98% (NLT) as a Procurement Benchmark

Commercially, methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate is supplied at a minimum purity of 98% (NLT, i.e., No Less Than) by specialty chemical vendors compliant with ISO certification standards for pharmaceutical R&D applications . In contrast, the nearest in-class building block methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is commonly listed at 95% minimum purity by multiple suppliers . This 3-percentage-point purity differential (98% vs. 95%) reduces the burden of byproduct removal in subsequent synthetic steps and improves batch-to-batch reproducibility.

Purity Quality control Procurement specification

Meta-Methyl Topology: Differentiated π-Stacking and Steric Profile vs. Para-Tolyl Isomer

The m-tolyl substituent on N1 positions the methyl group at the meta position of the phenyl ring, creating a distinct torsional profile and electronic distribution compared to the para-tolyl isomer (ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate, CAS 15001-11-3) [1]. In kinase inhibitor SAR studies, meta-substitution on the N1-aryl ring has been associated with improved inhibitory potency relative to para-substitution in 5-aminopyrazole-4-carboxamide series, attributed to optimized edge-to-face π-stacking with target protein aromatic residues [2]. The computed XLogP3 for the p-tolyl ethyl ester analog is 2.7, vs. 2.3 for the m-tolyl methyl ester, but direct comparison is confounded by the different ester group; within matched methyl ester pairs, the m-tolyl/methyl ester combination represents the optimal balance of hydrophobicity and synthetic accessibility.

Molecular topology π-stacking Kinase inhibitor design

Documented Utility as a Solid-Phase Synthesis Building Block for Pyrazolopyrimidine Libraries

Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates (including the m-tolyl analog) are employed in the first step of a solid-phase synthetic route to N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide libraries. Condensation with methyl cyanoformate, followed by hydrolysis, yields the key 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one-6-carboxylic acid intermediates [1]. The m-tolyl variant provides intermediate lipophilicity that facilitates resin loading and subsequent wash steps while maintaining sufficient solubility for on-resin transformations.

Solid-phase synthesis Compound library Pyrazolopyrimidine

Integration into HBV Capsid Assembly Modulator Patent SAR: Intermediary Role Confirmed

US Patent 11,560,370 B1 discloses 5-membered heteroaryl carboxamide compounds for HBV treatment, describing pyrazole-4-carboxylate esters as key intermediates for constructing the final carboxamide pharmacophore [1]. The N1-m-tolyl substitution pattern appears within the Markush structures and is explicitly claimed in dependent claims covering pyrazole-based embodiments. The patent exemplifies that variation of the N1-aryl substituent (including m-tolyl) directly modulates anti-HBV activity, with certain analogs achieving IC50 values in the low micromolar range against HBsAg secretion [2].

HBV Capsid assembly Patent SAR

Optimal Application Scenarios for Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate Based on Quantitative Evidence


Synthesis of 5-Chloro and 5-Cyano Intermediates via Nonaqueous Diazotization

When the synthetic objective is to access 5-chloro-1-(m-tolyl)-1H-pyrazole-4-carboxylate (CAS 1354790-65-0) or the corresponding 5-cyano derivative, methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate is the logical starting material. The electron-donating m-tolyl group facilitates diazotization and contributes to yields in the 60–85% range, as established by Beck et al. [1]. This contrasts with electron-deficient aryl analogs, where diazotization is sluggish and yields are depressed. The resulting 5-chloro ester serves as a versatile electrophile for nucleophilic aromatic substitution and cross-coupling reactions.

Kinase Inhibitor Fragment Growing with Defined Lipophilic Increment

In fragment-based drug discovery targeting kinases (e.g., FGFR, p38α MAPK), the m-tolyl building block provides a +0.4 logP increment relative to the phenyl analog [1]. This precisely quantifiable physicochemical difference allows medicinal chemists to tune lipophilicity while maintaining the hydrogen-bonding donor capacity of the 5-amino group. The distinct meta-methyl topology has been associated with favorable π-stacking geometries in kinase co-crystal structures .

Solid-Phase Construction of Pyrazolo[3,4-d]pyrimidine Focused Libraries

For research groups employing solid-phase synthesis to generate pyrazolopyrimidine libraries, the m-tolyl 5-amino ester is a validated building block. It condenses efficiently with methyl cyanoformate in the first step of the published protocol, and the intermediate lipophilicity of the m-tolyl group aids in resin swelling and washing without causing precipitation issues [1]. The ≥98% commercial purity specification minimizes carry-through of impurities that could compromise on-resin reaction yields .

Hit-to-Lead Optimization in Anti-HBV Programs

Compounds derived from 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate fall within the chemical space claimed in US 11,560,370 B1 for HBV capsid assembly modulation [1]. The m-tolyl substitution pattern aligns with SAR trends showing that lipophilic N1-aryl groups enhance anti-HBV activity in pyrazole carboxamide series, where lead compounds achieve IC50 values of 2–25 μM against HBsAg secretion . Procurement of this specific intermediate accelerates the preparation of patent-relevant analogs.

Quote Request

Request a Quote for Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.